molecular formula C18H17BN2O4 B1270785 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid CAS No. 70523-24-9

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

Cat. No. B1270785
CAS RN: 70523-24-9
M. Wt: 336.2 g/mol
InChI Key: HVVGEQHZGHNHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C18H17BN2O4 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with boronic acid and benzyloxy groups attached . The molecular weight of this compound is 336.15 .


Chemical Reactions Analysis

Boronic acids, such as this compound, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .

Scientific Research Applications

Synthesis and Antiviral Activity

  • 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid derivatives have been synthesized and evaluated for antiviral activity. These compounds show potential against human cytomegalovirus and herpes simplex type 1, with some derivatives achieving significant virus titer reduction at certain concentrations (Pudlo et al., 1990).

Inhibition of Enzymes and HIV Activity

  • Derivatives of 2,4-bis(benzyloxy)pyrimidine have been found to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Some compounds in this class also exhibit anti-HIV activity in human lymphocytes (Goudgaon et al., 1993).

Anticancer Properties

  • Certain pyrimidine derivatives, synthesized using this compound, have demonstrated moderate in vitro cytotoxic activity against cancer cell lines like HeLa. These findings suggest potential applications in cancer research and treatment (Reddy et al., 2015).

Synthetic Applications

  • This compound plays a crucial role in the synthesis of various organic compounds. For instance, it is used in the preparation of pyrimidine acyclic nucleosides, indicating its utility in nucleoside analog synthesis, which is important in drug development (Hsu et al., 1994).

Catalytic and Synthesis Enhancement

  • Derivatives of this compound have been used in catalytic processes, such as dehydrative amidation between carboxylic acids and amines. This illustrates its role in facilitating chemical transformations, which is valuable in various synthetic applications (Wang et al., 2018).

Antioxidant and Anti-inflammatory Activities

  • Some pyrimidine derivatives, synthesized using this compound, have shown promising antioxidant activity in various in vitro test systems. This suggests their potential in the development of antioxidant and anti-inflammatory drugs (Rani et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as proteomics research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action and efficacy.

properties

IUPAC Name

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGEQHZGHNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370764
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70523-24-9
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.